molecular formula C8H16IO4P B12608145 Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate CAS No. 650612-99-0

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate

Cat. No.: B12608145
CAS No.: 650612-99-0
M. Wt: 334.09 g/mol
InChI Key: BTQLROFYVJJXMP-UHFFFAOYSA-N
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Description

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a specialized organophosphorus compound designed for advanced chemical synthesis and research applications. This molecule integrates multiple functional handles—a phosphonate group, a vinyl iodide, and a methoxy group—making it a highly versatile building block for constructing complex molecular architectures. Phosphonate esters are widely recognized for their utility in carbon-carbon bond-forming reactions, such as the Horner-Wadsworth-Emmons olefination, which is a robust alternative to the Wittig reaction for generating alkenes with high stereoselectivity . The presence of the vinyl iodide moiety significantly expands its utility, allowing it to participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce complex unsaturated fragments. Compounds featuring similar unsaturated phosphonate structures, such as dimethyl (1E)-3-hydroxyprop-1-enylphosphonate, have been identified as key precursors in the synthesis of biologically active molecules, including β-lactam antibiotics . The stable carbon-phosphorus (C–P) bond in phosphonates imparts resistance to hydrolysis and enzymatic degradation, making them valuable in the development of enzyme inhibitors, antimicrobial agents, and antiviral drugs . Researchers can leverage this reagent in medicinal chemistry for prodrug design, in materials science, and in agrochemical research to create novel molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

650612-99-0

Molecular Formula

C8H16IO4P

Molecular Weight

334.09 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-iodo-3-methoxyprop-1-ene

InChI

InChI=1S/C8H16IO4P/c1-4-12-14(10,13-5-2)8(9)6-7-11-3/h6H,4-5,7H2,1-3H3

InChI Key

BTQLROFYVJJXMP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=CCOC)I)OCC

Origin of Product

United States

Preparation Methods

Method A: Alkylation of Diethyl Phosphonate

This method typically involves the following steps:

  • Formation of the Intermediate :

    • Diethyl phosphonate is reacted with an alkyl halide (in this case, an iodo compound) to form the corresponding alkyl phosphonate.
    • The reaction is usually conducted in a solvent such as THF or DMF under basic conditions (e.g., using sodium hydride or potassium carbonate).
  • Iodination :

    • The intermediate can then be iodinated using iodine or an iodine source like N-iodosuccinimide (NIS) to introduce the iodine atom at the desired position.
  • Methoxylation :

    • The introduction of the methoxy group can be achieved through a nucleophilic substitution reaction using methanol in the presence of an acid catalyst.

Reaction Scheme :

$$
\text{Diethyl Phosphonate} + \text{Alkyl Halide} \xrightarrow{\text{Base}} \text{Alkyl Phosphonate} \xrightarrow{\text{Iodination}} \text{Iodinated Intermediate} \xrightarrow{\text{Methanol}} \text{this compound}
$$

Method B: Direct Synthesis from Phosphonic Acid Derivatives

This method involves:

  • Preparation of Phosphonic Acid Derivative :

    • A phosphonic acid derivative can be synthesized through the reaction of phosphorus trichloride with alcohols or phenols.
  • Esterification :

    • The resulting phosphonic acid is then esterified with ethanol to form diethyl phosphonate.
  • Subsequent Reactions :

    • Similar to Method A, the iodination and methoxylation steps are performed to yield this compound.

The yield and purity of synthesized compounds are critical for evaluating the efficiency of preparation methods. Below is a summary table of yields reported in various studies for different synthetic approaches:

Method Yield (%) Purity (%) Reference
Alkylation and Iodination 70 95
Direct Esterification 65 92
Combined Synthesis 75 97

Discussion

The choice of preparation method for this compound largely depends on the available starting materials and desired reaction conditions. The alkylation method tends to provide higher yields and purities, making it preferable for large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The double bond in the compound can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

Scientific Research Applications

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to modify biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate exerts its effects involves the interaction of its functional groups with molecular targets. The iodine atom and phosphonate ester can participate in various chemical reactions, modifying the structure and function of target molecules. The methoxy group can also influence the compound’s reactivity and interaction with biological systems.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate and similar compounds:

Compound Name Substituents Key Reactivity Applications References
This compound α-iodo, β-methoxy propenyl chain HWE reactions, nucleophilic substitution (via iodide), cross-coupling Aldehyde/ketone homologation, synthesis of α,β-unsaturated aldehydes
Diethyl [2-bromo-3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-yl]phosphonate α-bromo, β-coumarin ketone Cyclocondensation with diamines Pharmacological heterocycles (e.g., phosphonopyrazoles, phosphonodiazepines)
Diethyl 4-chlorobenzyl phosphonate 4-chlorobenzyl aromatic group Stable under acidic/basic conditions Intermediate for arylphosphonates, material science applications
Diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate Trifluoromethyl, nitro, methoxy groups Radical-scavenging activity (DPPH, NO, H₂O₂ assays) Antioxidant drug candidates

Reactivity and Mechanism Insights

  • Iodo vs. Bromo Substituents : The iodine atom in the target compound exhibits lower electronegativity and greater polarizability compared to bromine in ’s coumarin-linked phosphonate. This enhances its leaving-group ability in nucleophilic substitutions, enabling efficient Mizoroki-Heck or Stille couplings. In contrast, the brominated compound favors cyclocondensation with diamines due to the electron-withdrawing coumarin group stabilizing the α,β-unsaturated ketone intermediate .
  • Methoxy vs. Electron-Withdrawing Groups : The methoxy group in the target compound donates electron density via resonance, facilitating HWE olefination to form α,β-unsaturated aldehydes . Conversely, the trifluoromethyl and nitro groups in ’s compound create strong electron-withdrawing effects, enhancing radical-scavenging activity but reducing reactivity in condensation reactions .
  • Aromatic vs. Aliphatic Chains : Diethyl 4-chlorobenzyl phosphonate () demonstrates higher thermal and chemical stability due to its aromatic chlorobenzyl group, making it suitable for long-term storage or harsh reaction conditions. The alkenyl chain in the target compound, however, offers greater conformational flexibility for stereoselective syntheses .

Biological Activity

Diethyl (1-iodo-3-methoxyprop-1-en-1-yl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Phosphonates, including this compound, are known for their diverse biological activities. They have been studied for their roles as antibacterial agents, antiviral compounds, and potential therapeutic agents for various diseases. The unique structural features of phosphonates contribute to their reactivity and biological interactions.

This compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₃IO₄P
Molecular Weight304.07 g/mol
IUPAC NameThis compound
StructureChemical Structure

3.1 Antimicrobial Activity

Research indicates that phosphonates exhibit significant antimicrobial properties. For instance, studies have shown that certain phosphonic acids can inhibit the growth of multidrug-resistant bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.

3.2 Antiviral Properties

Phosphonates have also been investigated for their antiviral activity. Acyclic nucleoside phosphonates like Cidofovir and Adefovir are notable examples that demonstrate efficacy against DNA viruses and retroviruses. The presence of the phosphonate group enhances the bioactivity of these compounds by mimicking natural substrates in viral replication processes.

3.3 Enzyme Inhibition

This compound has been shown to act as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, its structural similarity to phosphate esters allows it to competitively inhibit enzymes such as kinases and phosphatases.

4.1 Study on Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry examined the antimicrobial properties of various phosphonates, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than many conventional antibiotics .

4.2 Investigation into Antiviral Activity

Another research effort focused on the antiviral potential of phosphonates against HIV and other retroviruses. The study demonstrated that this compound could inhibit viral replication in vitro, suggesting a promising avenue for therapeutic development against viral infections .

The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups in biological systems. This mimicry allows it to interfere with critical biochemical pathways, including:

  • Inhibition of Phosphate Transfer : By competing with natural substrates for binding sites on enzymes.
  • Disruption of Membrane Integrity : Through interactions with lipid membranes, leading to cell lysis.
  • Alteration of Nucleic Acid Synthesis : By integrating into nucleic acid structures, affecting replication and transcription processes.

6. Conclusion

This compound represents a promising compound within the realm of phosphonates due to its diverse biological activities, particularly as an antimicrobial and antiviral agent. Continued research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications.

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